molecular formula C9H8BrN3O B1502607 N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B1502607
M. Wt: 254.08 g/mol
InChI Key: PKOXDOJCCYKJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C9H8BrN3O/c1-6(14)11-8-5-13-4-7(10)2-3-9(13)12-8/h2-5H,1H3,(H,11,14)

InChI Key

PKOXDOJCCYKJKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round-bottomed flask was added 6-bromoH-imidazo[1,2-a]pyridin-2-amine (0.771 g, 3.6 mmol), DCM (30 mL), pyridine (0.44 mL, 5.5 mmol), acetic anhyride (0.41 mL, 4.4 mmol) and DMAP (0.0022 g, 0.018 mmol). The mixture was stirred at 35° C. for 3 h. After cooling to rt, the mixture was concentrated and then taken up in water (100 mL) and extracted with 25% iPrOH/CHCl3 (3×75 mL). The combined extracts were washed with brine (75 mL), dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in MeOH (2 M in NH3)/CH2Cl2 and concentrated onto silica. Purification by silica gel chromatography MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as an orange solid (0.452 g, 49%). MS (ESI, positive ion) m/z: 254 (M(79Br)+1).
Name
6-bromoH-imidazo[1,2-a]pyridin 2-amine
Quantity
0.771 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.0022 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
49%

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